2-cyclobutyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]ethanesulfonamide
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Overview
Description
2-cyclobutyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]ethanesulfonamide is a synthetic organic compound characterized by its unique structural features, including a cyclobutyl ring, a pyrazole moiety, and an ethanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclobutyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]ethanesulfonamide typically involves multiple steps:
Formation of the Pyrazole Moiety: The synthesis begins with the preparation of 5-methyl-1H-pyrazole. This can be achieved through the reaction of hydrazine with 3-methyl-2-butanone under acidic conditions.
Attachment of the Cyclobutyl Group: The cyclobutyl group is introduced via a cycloaddition reaction. Cyclobutene can be reacted with a suitable dienophile in the presence of a catalyst to form the cyclobutyl ring.
Sulfonamide Formation: The final step involves the reaction of the intermediate with ethanesulfonyl chloride in the presence of a base such as triethylamine to form the ethanesulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-cyclobutyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various N-substituted ethanesulfonamides.
Scientific Research Applications
2-cyclobutyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]ethanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.
Biological Studies: The compound can serve as a probe to study the function of specific proteins or enzymes in biological systems.
Materials Science: Its unique structural features make it a candidate for the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 2-cyclobutyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]ethanesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a target protein or enzyme, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-cyclobutyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]methanesulfonamide: Similar structure but with a methanesulfonamide group instead of ethanesulfonamide.
2-cyclobutyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]propanesulfonamide: Contains a propanesulfonamide group.
Uniqueness
The uniqueness of 2-cyclobutyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]ethanesulfonamide lies in its combination of a cyclobutyl ring and a pyrazole moiety, which may confer specific binding properties and reactivity that are distinct from other similar compounds. This makes it a valuable compound for further exploration in various scientific fields.
Properties
IUPAC Name |
2-cyclobutyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2S/c1-9-11(7-12-14-9)8-13-17(15,16)6-5-10-3-2-4-10/h7,10,13H,2-6,8H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQJPBVEGJCHDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CNS(=O)(=O)CCC2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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